molecular formula C22H23N5O3 B12131420 2-amino-1-(4-methoxyphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(4-methoxyphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12131420
M. Wt: 405.4 g/mol
InChI Key: HTLVJIBFPWKJQF-UHFFFAOYSA-N
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Description

The compound 2-amino-1-(4-methoxyphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide features a pyrroloquinoxaline core substituted at position 1 with a 4-methoxyphenyl group and at the carboxamide nitrogen with a 3-methoxypropyl chain. This structure combines a planar heteroaromatic system with polar substituents, likely influencing solubility, target binding, and metabolic stability. The para-methoxy group on the phenyl ring may enhance electronic effects (e.g., resonance donation), while the 3-methoxypropyl chain balances hydrophilicity and lipophilicity .

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

2-amino-1-(4-methoxyphenyl)-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C22H23N5O3/c1-29-13-5-12-24-22(28)18-19-21(26-17-7-4-3-6-16(17)25-19)27(20(18)23)14-8-10-15(30-2)11-9-14/h3-4,6-11H,5,12-13,23H2,1-2H3,(H,24,28)

InChI Key

HTLVJIBFPWKJQF-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-methoxyphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-methoxyphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a compound with fewer double bonds.

Scientific Research Applications

The biological activity of 2-amino-1-(4-methoxyphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is primarily linked to its interactions with various molecular targets within cells. Research has indicated several promising applications:

  • Anticancer Activity : Compounds with a similar structure have demonstrated significant anticancer properties. For example, quinoxaline derivatives have been shown to inhibit cancer cell proliferation by targeting specific enzymes like tyrosine kinases and inducing apoptosis in cancer cells . The mechanism often involves modulation of cellular signaling pathways critical for tumor growth.
  • Antiviral Properties : Some derivatives of quinoxaline compounds exhibit antiviral activity, providing a potential avenue for developing new antiviral therapies .
  • Anti-inflammatory Effects : The compound's structure suggests possible anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases .

Case Studies

Several studies have documented the efficacy of related quinoxaline derivatives in various biological assays:

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the antiproliferative effects of synthesized quinoxaline derivatives against human cancer cell lines (HCT-116 and MCF-7). Results indicated that several compounds exhibited IC50 values in the low micromolar range, demonstrating selective targeting capabilities toward cancerous cells .
  • Mechanism of Action Investigations :
    • Research into the mechanisms by which these compounds exert their effects has highlighted their ability to inhibit key enzymes involved in cancer progression and induce cellular pathways leading to apoptosis .

Chemical Reactions and Modifications

The compound can undergo various chemical reactions that may enhance its biological activity:

  • Oxidation : This can introduce additional functional groups that may improve solubility or bioactivity.
  • Reduction : Specific functional groups can be reduced to alter the compound’s properties favorably.
  • Substitution Reactions : These reactions can modify existing functional groups to optimize therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-amino-1-(4-methoxyphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets within cells. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes and receptors involved in cellular signaling .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 1 (Aryl/Substituted Aryl Groups)

Compound 1 : 2-Amino-1-(4-bromo-3-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • Key Differences :
    • Position 1 : 4-Bromo-3-methylphenyl (vs. 4-methoxyphenyl in the target).
    • Amide Side Chain : 3-Ethoxypropyl (vs. 3-methoxypropyl).
  • Ethoxy (vs. methoxy) in the side chain slightly elongates the alkyl chain, which may alter binding pocket interactions.
Compound 2 : 2-Amino-1-(2-methoxybenzyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • Key Differences :
    • Position 1 : 2-Methoxybenzyl (ortho-substituted benzyl vs. para-methoxyphenyl).
    • Amide Side Chain : 3-Ethoxypropyl.
  • Implications :
    • Ortho-methoxy placement introduces steric hindrance, possibly destabilizing π-π stacking with aromatic residues in target proteins.
    • Benzyl linker adds flexibility, which could modulate binding kinetics.
Compound 3 : 2-Amino-1-[(E)-(3,4,5-trimethoxybenzylidene)amino]-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • Key Differences: Position 1: (3,4,5-Trimethoxybenzylidene)amino group (a Schiff base derivative).
  • The Schiff base may confer pH-dependent reactivity, affecting stability.
Compound 4 : 2-Amino-1-(3-chloro-4-methoxyphenyl)-N-(2-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • Key Differences :
    • Position 1 : 3-Chloro-4-methoxyphenyl (electron-withdrawing Cl adjacent to OMe).
    • Amide Side Chain : 2-Chlorobenzyl (aromatic vs. alkyl chain).
  • Bulky 2-chlorobenzyl may reduce solubility but enhance hydrophobic interactions.

Variations in the Amide Side Chain

Compound 5 : 2-Amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • Key Differences :
    • Amide Side Chain : 2-(3,4-Dimethoxyphenyl)ethyl (bulky aromatic-alkyl hybrid).
    • Position 1 : 2-(4-Methoxyphenyl)ethyl (flexible linker).
  • 3,4-Dimethoxyphenyl enhances polarity and hydrogen-bonding capacity.
Compound 6 : Butyl 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
  • Key Differences :
    • Functional Group : Ester (vs. carboxamide in the target).
    • Position 1 : 4-Methoxybenzyl.
  • Implications :
    • Esterification reduces polarity, likely improving oral bioavailability but requiring metabolic activation (e.g., hydrolysis to the acid).
    • The benzyl group at position 1 mirrors the target’s 4-methoxyphenyl but with a methylene spacer.

Meta vs. Para Substituent Effects

Compound 7 : 2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • Key Differences :
    • Position 1 : 3-Methoxyphenyl (meta vs. para).
    • Amide Side Chain : Unsubstituted carboxamide (vs. 3-methoxypropyl).
  • Lack of a methoxypropyl chain decreases solubility and may limit tissue penetration.

Biological Activity

The compound 2-amino-1-(4-methoxyphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide belongs to a class of heterocyclic compounds known as pyrroloquinoxalines. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this specific compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H20N4O3\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_3

This structure features a pyrroloquinoxaline core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrroloquinoxalines. For instance, compounds within this class have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study evaluating the effects of similar pyrroloquinoxaline derivatives demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values in the low micromolar range. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

Pyrroloquinoxaline derivatives have also exhibited antimicrobial properties against a range of pathogens.

  • Table 1: Antimicrobial Activity of Pyrroloquinoxaline Derivatives
PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Pyrroloquinoxalines have been investigated for their anti-inflammatory effects.

  • Mechanism : The compound has been shown to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in vitro, suggesting a potential therapeutic application in inflammatory diseases .

The biological activities of 2-amino-1-(4-methoxyphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide are likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may interact with specific receptors, affecting downstream signaling pathways related to cell survival and proliferation.
  • Fluorescent Properties : The unique structural features also allow for potential applications in imaging and diagnostics due to their fluorescent properties .

Q & A

Q. What are the key synthetic routes and optimization strategies for this compound?

The compound is synthesized via amide bond formation, typically using coupling reagents like EDCl/HOBt or DIPEA in acetonitrile ( ). General Procedure F1 (amide formation) involves activating carboxylic acids with agents such as HATU or T3P, followed by reaction with amines under inert conditions . Optimization via Design of Experiments (DoE) can systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) to maximize yield and purity. For example, flow-chemistry approaches ( ) enable precise control over reaction kinetics and scalability.

Table 1: Reaction Conditions for Amide Formation

ParameterRange TestedOptimal Value
SolventDMF, DCM, ACNAcetonitrile (ACN)
Temperature0–80°C25°C (rt)
Coupling ReagentHATU, EDCl, T3PHATU
Yield70–94%94% ( )

Q. How is the compound characterized to confirm purity and structure?

Characterization relies on 1H NMR (e.g., δ 13.99 ppm for NH protons in DMSO-d6), LCMS (e.g., [M+1]⁺ at m/z 311.1), and HPLC purity (>97%) ( ). Multi-nuclear NMR (e.g., 13C, DEPT-135) and high-resolution mass spectrometry (HRMS) are critical for resolving structural ambiguities. X-ray crystallography ( ) can confirm absolute configuration and crystal packing effects.

Q. What initial biological screening approaches are recommended?

Begin with in vitro assays targeting quinoxaline-associated pathways (e.g., kinase inhibition, antimicrobial activity). Use cell lines (e.g., HeLa, MCF-7) for cytotoxicity profiling. Dose-response curves (IC50) and selectivity indices (SI) should be calculated. Reference for protocols on evaluating antitumor activity in quinoxaline derivatives.

Q. How can solubility and formulation challenges be addressed?

Use accelerated stability studies (40°C/75% RH, 1–3 months) with HPLC monitoring ( ). Solubility enhancers like cyclodextrins or PEG-400 can be tested. For physiological stability , simulate gastric/intestinal fluids (pH 1.2–6.8) and analyze degradation products via LCMS.

Q. What structural features influence reactivity and bioactivity?

The 4-methoxyphenyl group enhances electron density, affecting nucleophilic substitution. The pyrrolo[2,3-b]quinoxaline core enables π-π stacking with biological targets ( ). Modifying the methoxypropyl side chain alters logP and membrane permeability ().

Advanced Research Questions

Q. How to design analogs for structure-activity relationship (SAR) studies?

Focus on varying substituents at the 1-(4-methoxyphenyl) and N-(3-methoxypropyl) positions. Introduce halogen (F, Cl) or sulfonyl groups to modulate electronic effects ( ). Use parallel synthesis or combinatorial libraries ( ) to generate derivatives. Test analogs against target enzymes (e.g., topoisomerase II) and compare IC50 values.

Table 2: Example Analog Modifications

Position ModifiedSubstituentBiological Activity Change
4-Methoxyphenyl4-FluorophenylIncreased kinase inhibition
MethoxypropylHydroxypropylImproved solubility

Q. How to resolve contradictions in spectral or bioactivity data?

For conflicting NMR assignments, use 2D NMR (COSY, HSQC) or compare with synthesized reference standards ( ). If bioactivity varies across assays (e.g., cell vs. enzyme), validate via orthogonal methods (e.g., SPR binding, thermal shift assays). Cross-validate solubility data using nephelometry vs. HPLC ( ).

Q. What mechanistic studies elucidate its mode of action?

Conduct kinetic studies (e.g., time-dependent inhibition) and docking simulations (AutoDock, Schrödinger) to identify binding pockets. Use CRISPR-Cas9 knockout models to confirm target engagement. For antimicrobial activity, perform time-kill assays and resistance induction studies ( ).

Q. How to assess stability under physiological conditions?

Perform forced degradation studies (acid/base hydrolysis, oxidative stress) and monitor via LCMS. For in vivo stability , use radiolabeled compound (14C/3H) in rodent models and track metabolites in plasma/urine. Compare half-life (t1/2) in different formulations ( ).

Q. Can computational modeling predict physicochemical properties?

Use QSPR models (Quantitative Structure-Property Relationship) to estimate logP, pKa, and solubility. Tools like COSMO-RS or ACD/Labs predict partition coefficients. Molecular dynamics (MD) simulations assess membrane permeability ( ).

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